

Introduction: The Utility of Ethyl 2-Pentynoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-pentynoate*

Cat. No.: B153080

[Get Quote](#)

Ethyl 2-pentynoate is a versatile organic compound that serves as a valuable building block in various synthetic applications. As a bifunctional molecule, featuring both an alkyne and an ester group, it offers unique reactivity that is highly prized in the synthesis of complex organic molecules. Its role as a pharmaceutical intermediate is of particular interest to drug development professionals, where it can be incorporated into the synthesis of novel therapeutic agents.^{[1][2]} This guide provides a comprehensive overview of its core physical properties, safe handling protocols, and its significance in experimental design, tailored for the practicing scientist.

Chemical Identity and Molecular Structure

A precise understanding of a reagent's structure is fundamental to predicting its reactivity and behavior. **Ethyl 2-pentynoate**, with the molecular formula C₇H₁₀O₂, possesses a linear carbon chain containing a triple bond (alkyne) at the C2 position and an ethyl ester functional group.^{[3][4]} This structure is the source of its synthetic versatility.

Caption: Molecular Structure of **Ethyl 2-pentynoate**.

Table 1: Chemical Identifiers for **Ethyl 2-Pentynoate**

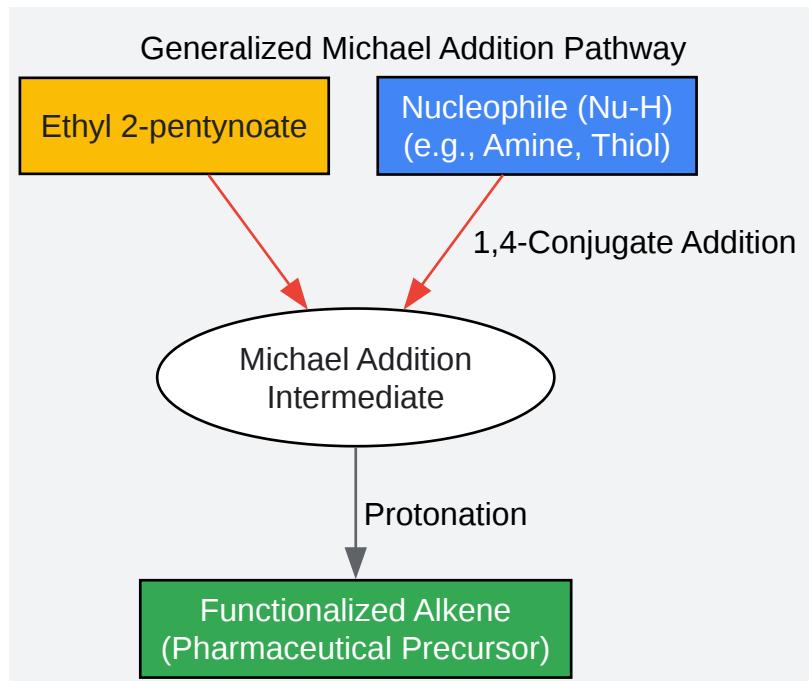
Identifier	Value	Source(s)
IUPAC Name	ethyl pent-2-ynoate	[1] [3]
CAS Number	55314-57-3	[1] [3] [4]
Molecular Formula	C ₇ H ₁₀ O ₂	[1] [3] [4]
Molecular Weight	126.15 g/mol	[3] [4]
InChI Key	XDPRPKSTFBPPHU-UHFFFAOYSA-N	[1] [4]

| Synonyms | 2-Pentynoic acid, ethyl ester; Ethyl pent-2-ynoate |[\[1\]](#)[\[3\]](#) |

Core Physical Properties: An Experimental Perspective

The physical properties of a compound dictate the conditions required for its purification, reaction, and storage. For **Ethyl 2-pentynoate**, its relatively high boiling point and immiscibility with water are key characteristics that inform laboratory practice.

Table 2: Key Physical Properties of **Ethyl 2-Pentynoate**


Property	Value	Comments and Experimental Implications	Source(s)
Appearance	Colorless Liquid	Allows for easy visual inspection for impurities or degradation.	[2][5]
Boiling Point	178-179 °C (at 760 mmHg)	Suitable for reactions at elevated temperatures with minimal evaporative loss. High purity can be achieved via atmospheric or vacuum distillation.	[1][4][5]
Density	0.957 g/mL (at 25 °C)	Slightly less dense than water. This property is critical for phase separation during aqueous workups.	[1][4][6]
Refractive Index	n _{20/D} 1.439 - 1.4395	A useful, non-destructive method for rapid purity assessment of distilled fractions.	[1][4]
Solubility	Not miscible in water	Simplifies product isolation from aqueous media via extraction with common organic solvents.	[1][5][7]

| Flash Point | 38 °C to 64 °C | Classified as a flammable liquid.[3][4][6] The discrepancy in reported values underscores the need for caution. All handling should be performed away from ignition sources in a well-ventilated area.[4][6] | [1][4][6] |

The boiling point of 178-179 °C indicates strong intermolecular forces, primarily dipole-dipole interactions from the ester group.[1][4][5] This thermal stability allows for a broad range of reaction temperatures. However, for sensitive substrates or to prevent potential side reactions, purification by vacuum distillation is often the preferred method. The compound's density of 0.957 g/mL at 25 °C means it will form the upper layer in an extraction with water, a crucial detail for designing purification protocols.[1][4][6]

Synthetic Utility and Reaction Pathways

The dual functionality of **Ethyl 2-pentyneoate** makes it a powerful intermediate. The electron-withdrawing ester group activates the alkyne for nucleophilic attack, making it an excellent Michael acceptor. This reactivity is central to the formation of carbon-carbon and carbon-heteroatom bonds, which are the cornerstone of pharmaceutical synthesis.

[Click to download full resolution via product page](#)

Caption: Role of **Ethyl 2-pentyneoate** as a Michael Acceptor.

This pathway is instrumental in building molecular complexity. For instance, reacting **Ethyl 2-pentynoate** with hydrazine derivatives can lead to the synthesis of pyrazolone heterocycles, a class of compounds known for a wide range of biological activities.[8]

Experimental Protocols for Handling and Purification

Trustworthy experimental results rely on the purity of the reagents. The following protocols provide a framework for the purification and characterization of **Ethyl 2-pentynoate**.

Protocol 1: Purification by Vacuum Distillation

The high boiling point of **Ethyl 2-pentynoate** makes vacuum distillation an ideal method for purification, as it lowers the boiling point and prevents thermal decomposition.

Methodology:

- System Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. Ensure all joints are properly sealed with high-vacuum grease. Attach the receiving flask to a cold trap cooled with dry ice/acetone or liquid nitrogen to protect the vacuum pump.
- Charge the Flask: Add the crude **Ethyl 2-pentynoate** and a magnetic stir bar or boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
- Evacuate the System: Begin stirring and slowly open the vacuum source. A gradual pressure reduction prevents bumping.
- Heating: Once the target pressure is stable, begin heating the distillation flask using a heating mantle.
- Fraction Collection: Monitor the head temperature closely. Collect a small forerun fraction before collecting the main product fraction at a stable temperature and pressure.
- Shutdown: After collecting the product, remove the heat source and allow the system to cool completely before slowly reintroducing air.

Protocol 2: Boiling Point Determination (Microscale)

For small-scale verification, a micro boiling point determination is efficient.

Methodology:

- Sample Preparation: Place a few drops of the purified liquid into a small-diameter test tube (Thiele tube or similar).
- Capillary Insertion: Invert a melting point capillary tube (sealed at one end) and place it, open end down, into the liquid.
- Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).
- Observation: Heat the bath slowly. A fine stream of bubbles will emerge from the capillary as air expands and is replaced by vapor.
- Equilibrium Point: Note the temperature at which the bubble stream just ceases upon slightly cooling the bath, and liquid begins to enter the capillary. This temperature is the boiling point at the ambient pressure.

Safety, Handling, and Storage

Due to its flammability and potential health hazards, strict adherence to safety protocols is mandatory.

- GHS Hazards: **Ethyl 2-pentyloate** is classified as a flammable liquid.[3][6] It is reported to cause serious eye damage and may lead to allergy or asthma symptoms if inhaled.[3][4]
- Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[6]
- Handling: Keep away from heat, sparks, and open flames.[5][9] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][10] Recommended storage temperature is between 2-8°C.[4][6] Keep away from oxidizing agents and acids.[1]

Conclusion

Ethyl 2-pentynoate is a chemical intermediate of significant value, particularly for professionals in drug discovery and development. Its distinct physical properties—a high boiling point and immiscibility in water—directly inform the experimental protocols for its purification and use. A thorough understanding of its reactivity, combined with stringent adherence to safety and handling guidelines, enables researchers to effectively leverage this versatile building block in the synthesis of complex and potentially therapeutic molecules.

References

- PubChem. (n.d.). Ethyl pent-2-yn-1-oate | C7H10O2 | CID 99169.
- PubChem. (n.d.). Ethyl pent-2-enoate | C7H12O2 | CID 102263.
- Metasci. (n.d.). Safety Data Sheet Ethyl pentanoate.
- PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate.
- Premier Consulting. (2015). Use Of Extrusion-Enabled Pharmaceutical Processes In Drug Development.
- The Good Scents Company. (n.d.). ethyl (E)-2-pentenoate, 24410-84-2.
- Elan Chemical. (2018). Safety Data Sheet.
- PrepChem. (n.d.). Synthesis of ethyl-2-methyl-4-pentenoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 2-pentynoate, 97+% | Fisher Scientific [fishersci.ca]
- 2. guidechem.com [guidechem.com]
- 3. Ethyl pent-2-yn-1-oate | C7H10O2 | CID 99169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-pentynoate 97 55314-57-3 [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Ethyl 2-pentynoate 97 55314-57-3 [sigmaaldrich.com]
- 7. ETHYL 2-PENTYNOATE | 55314-57-3 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- To cite this document: BenchChem. [Introduction: The Utility of Ethyl 2-Pentyanoate in Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153080#ethyl-2-pentyanoate-physical-properties-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com